

(1H-Indazol-3-YL)methylamine hydrochloride

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1*H*-Indazol-3-YL)methylamine hydrochloride

Cat. No.: B569668

[Get Quote](#)

Technical Guide: (1H-Indazol-3-YL)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the general biological context of **(1H-Indazol-3-YL)methylamine hydrochloride**. This compound belongs to the indazole class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Compound Data

The fundamental molecular properties of **(1H-Indazol-3-YL)methylamine hydrochloride** are summarized below.

Property	Value
Molecular Formula	C ₈ H ₁₀ ClN ₃
Molecular Weight	183.64 g/mol [1]
CAS Number	117891-16-4
Canonical SMILES	C1=CC=C2C(=C1)C(=NN2)CN.Cl
InChI Key	FFYBXWOYYADLFS-UHFFFAOYSA-N

Experimental Protocols: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of **(1H-Indazol-3-YL)methylamine hydrochloride** is not readily available in the cited literature, a plausible multi-step synthesis can be proposed based on established methods for the preparation of indazole derivatives. The following protocol outlines a potential pathway starting from 1H-indazole-3-carboxylic acid.

Objective: To synthesize **(1H-Indazol-3-YL)methylamine hydrochloride**.

Materials:

- 1H-indazole-3-carboxylic acid
- Thionyl chloride (SOCl₂)
- Ammonia (NH₃) solution
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (HCl) in diethyl ether
- Standard laboratory glassware and safety equipment

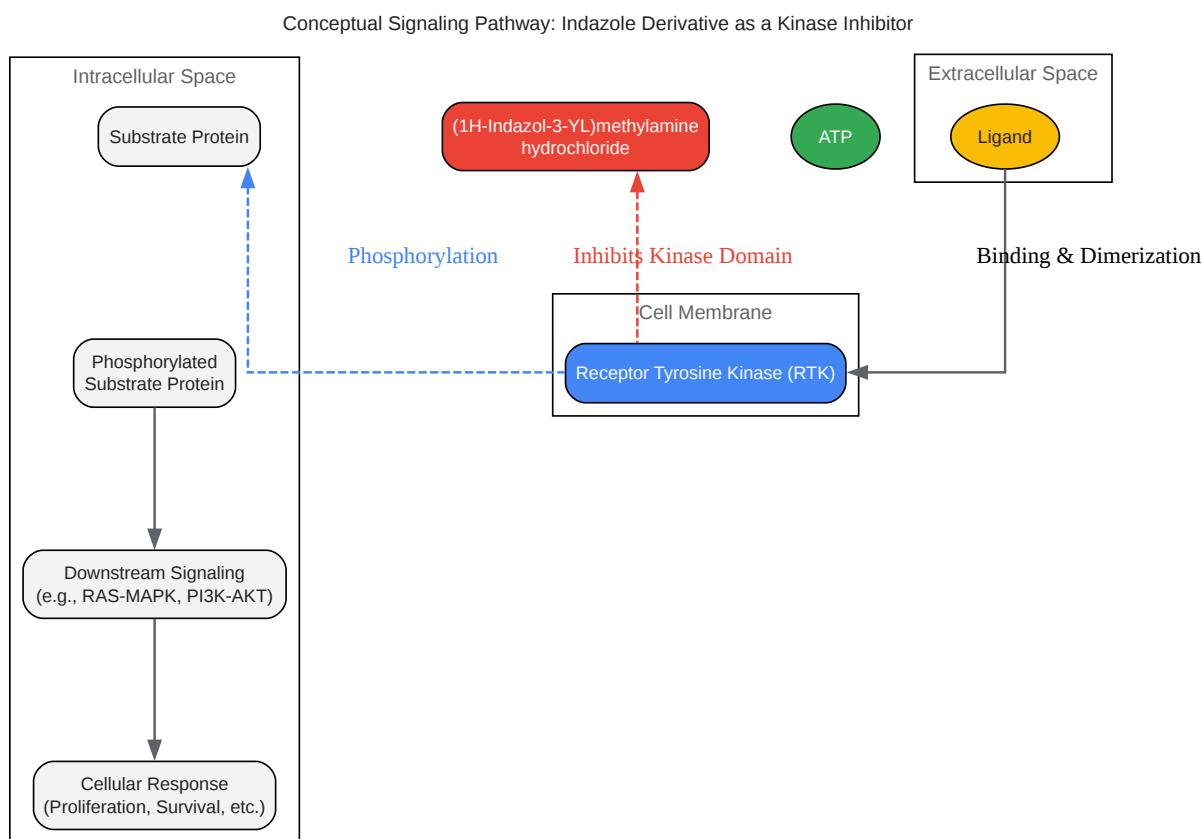
Methodology:

- Step 1: Synthesis of 1H-indazole-3-carbonyl chloride
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1H-indazole-3-carboxylic acid in an excess of thionyl chloride.
 - Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
 - After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 1H-indazole-3-carbonyl chloride.
- Step 2: Synthesis of 1H-indazole-3-carboxamide
 - Dissolve the crude 1H-indazole-3-carbonyl chloride in a suitable anhydrous solvent such as dichloromethane or THF.
 - Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
 - The resulting precipitate of 1H-indazole-3-carboxamide can be collected by filtration, washed with cold water, and dried.
- Step 3: Reduction of 1H-indazole-3-carboxamide to (1H-Indazol-3-YL)methylamine
 - In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF).
 - Add the 1H-indazole-3-carboxamide portion-wise to the LiAlH_4 suspension at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

- Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again by water.
- Filter the resulting aluminum salts and wash the filter cake with THF.
- Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude (1H-Indazol-3-YL)methylamine.

- Step 4: Formation of the Hydrochloride Salt
 - Dissolve the crude (1H-Indazol-3-YL)methylamine in a minimal amount of anhydrous diethyl ether.
 - To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
 - The **(1H-Indazol-3-YL)methylamine hydrochloride** will precipitate out of the solution.
 - Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.


Biological Context and Signaling Pathways

Indazole derivatives are recognized for their wide range of biological activities, frequently acting as inhibitors of various protein kinases involved in cellular signaling pathways.[2][3][4] While the specific molecular targets of **(1H-Indazol-3-YL)methylamine hydrochloride** are not explicitly detailed in the provided search results, the broader class of indazole-containing compounds has been shown to target key signaling pathways implicated in diseases such as cancer and inflammation.[5][6]

Many indazole derivatives function as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Janus kinases (JAKs).[4][7][8] The inhibition of these kinases can disrupt

downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Below is a conceptual diagram representing a common mechanism of action for indazole-based kinase inhibitors, illustrating the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1H-Indazol-3-YL)methylamine hydrochloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569668#1h-indazol-3-yl-methylamine-hydrochloride-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com